molecular formula C16H22Cl2N2O B4584030 2-(3,4-dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide

2-(3,4-dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide

Cat. No.: B4584030
M. Wt: 329.3 g/mol
InChI Key: OSNABVJSVBAGRE-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide is a useful research compound. Its molecular formula is C16H22Cl2N2O and its molecular weight is 329.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.1109187 g/mol and the complexity rating of the compound is 332. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

2-(3,4-dichlorophenyl)-N-(1-propyl-4-piperidinyl)acetamide is a compound of interest in the synthesis and development of new chemical entities. For instance, research into N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus has shown their potential for antibacterial activity. These compounds, including derivatives similar to this compound, have been synthesized and evaluated for their effectiveness against various bacterial strains, demonstrating moderate inhibitory activities with some compounds showing promise as growth inhibitors of bacteria such as Salmonella typhi and Escherichia coli (Iqbal et al., 2017).

Pharmacological Applications

In pharmacology, compounds structurally related to this compound have been explored for their therapeutic potential. For example, derivatives of this compound have been synthesized and evaluated for their antibacterial and anti-enzymatic potential, revealing some efficacy against gram-negative bacterial strains and low potential against enzymes such as lipoxygenase. These studies highlight the compound's role in the development of new pharmacological agents with specific antibacterial and enzymatic inhibition properties (Nafeesa et al., 2017).

Drug Development and Therapeutic Potential

The exploration of this compound and its analogs extends to drug development, particularly in the context of cognitive disorders and Alzheimer's disease. Histamine H3 receptor antagonists, for instance, have shown promise in enhancing cognitive processes, with some compounds in this category advancing to clinical trials for the treatment of human cognitive disorders. These findings indicate the potential of this compound derivatives in contributing to the treatment of cognitive impairments (Brioni et al., 2011).

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-(1-propylpiperidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22Cl2N2O/c1-2-7-20-8-5-13(6-9-20)19-16(21)11-12-3-4-14(17)15(18)10-12/h3-4,10,13H,2,5-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNABVJSVBAGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)NC(=O)CC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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